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molecular formula C8H5NO2 B1322191 Furo[2,3-c]pyridine-5-carboxaldehyde CAS No. 478148-61-7

Furo[2,3-c]pyridine-5-carboxaldehyde

Cat. No. B1322191
M. Wt: 147.13 g/mol
InChI Key: LKXRQBNEOKIHRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08551985B2

Procedure details

Furo[2,3-c]pyridin-5-yl methanol (521 mg, 3.49 mmol) was dissolved in acetone (17 mL), added 2,2,6,6-tetramethylpiperidine 1-oxyl (27 mg, 170 μmol) at room temperature. Then, the reaction solution was added 1,3,5-trichloro-2,4,6-triazinetrione (892 mg, 3.84 mmol) under ice-cold conditions, and stirred at the same temperature for 5 minutes. The reaction solution was concentrated in vacuo, added water and a saturated aqueous solution of sodium hydrogen carbonate under ice-cold conditions, extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The obtained residue was purified by silica-gel column chromatography (hexane/ethyl acetate), and the title compound (488 mg (yield 95%)) was obtained as a yellow solid.
Quantity
521 mg
Type
reactant
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One
Quantity
892 mg
Type
reactant
Reaction Step Two
Quantity
27 mg
Type
catalyst
Reaction Step Three
Yield
95%

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2=[CH:6][N:7]=[C:8]([CH2:10][OH:11])[CH:9]=[C:4]2[CH:3]=[CH:2]1.C1(N(Cl)C(=O)N(Cl)C(=O)N1Cl)=O>CC(C)=O.CC1(C)N([O])C(C)(C)CCC1>[O:1]1[C:5]2=[CH:6][N:7]=[C:8]([CH:10]=[O:11])[CH:9]=[C:4]2[CH:3]=[CH:2]1 |^1:31|

Inputs

Step One
Name
Quantity
521 mg
Type
reactant
Smiles
O1C=CC=2C1=CN=C(C2)CO
Name
Quantity
17 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
892 mg
Type
reactant
Smiles
C1(=O)N(C(=O)N(C(=O)N1Cl)Cl)Cl
Step Three
Name
Quantity
27 mg
Type
catalyst
Smiles
CC1(CCCC(N1[O])(C)C)C

Conditions

Stirring
Type
CUSTOM
Details
stirred at the same temperature for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated in vacuo
ADDITION
Type
ADDITION
Details
added water
EXTRACTION
Type
EXTRACTION
Details
a saturated aqueous solution of sodium hydrogen carbonate under ice-cold conditions, extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica-gel column chromatography (hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
O1C=CC=2C1=CN=C(C2)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 488 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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